

An In-depth Technical Guide to 2-Methyleicosane (C₂₁H₄₄)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyleicosane

Cat. No.: B074224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane is a saturated, branched-chain alkane with the chemical formula C₂₁H₄₄. [1][2] As a long-chain hydrocarbon, its physicochemical properties are of interest in various fields, including organic chemistry, materials science, and potentially in pharmaceutical applications as an excipient or in drug delivery systems. This technical guide provides a comprehensive overview of the molecular characteristics of **2-Methyleicosane**, standardized experimental protocols for its analysis, and a discussion of its potential, though not yet fully explored, relevance in drug development.

Molecular and Physicochemical Properties

The structural isomerism of alkanes allows for a wide range of physical properties. **2-Methyleicosane**, with its single methyl branch, has properties that differ slightly from its linear counterpart, heneicosane. The following table summarizes the key quantitative data for **2-Methyleicosane**.

Property	Value	Unit	Source(s)
Molecular Formula	C ₂₁ H ₄₄		[1][2][3][4][5][6]
Molecular Weight	296.574 g/mol	g/mol	[2][3][5]
CAS Number	1560-84-5		[2][6]
Density	0.8±0.1	g/cm ³	[3]
Boiling Point	341.1±5.0	°C at 760 mmHg	[3]
Flash Point	125.9±10.8	°C	[3]
Vapor Pressure	0.0±0.4	mmHg at 25°C	[3]
LogP (Octanol-Water Partition Coefficient)	11.73		[3]
Enthalpy of Vaporization (Δ _{vp} H)	65.2 ± 3.0	kJ/mol	[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Methyleicosane** are not widely published. However, based on standard analytical techniques for long-chain alkanes, the following protocols can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a fundamental technique for the separation and identification of volatile and semi-volatile organic compounds like **2-Methyleicosane**.^[7]

Methodology:

- Sample Preparation: Dissolve a precisely weighed sample of **2-Methyleicosane** in a high-purity solvent such as hexane or isoctane to a final concentration of approximately 1 mg/mL.
- Instrument: A gas chromatograph coupled to a mass spectrometer.

- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 μ m film thickness), is suitable for separating alkanes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection: Inject 1 μ L of the sample solution into the GC inlet, which is heated to a temperature above the boiling point of the analyte (e.g., 350°C). A split injection mode is typically used to prevent column overloading.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 320°C.
 - Hold: Maintain 320°C for 10 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 600.
 - Data Analysis: Identify the peak corresponding to **2-Methyleicosane** by its retention time and mass spectrum. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

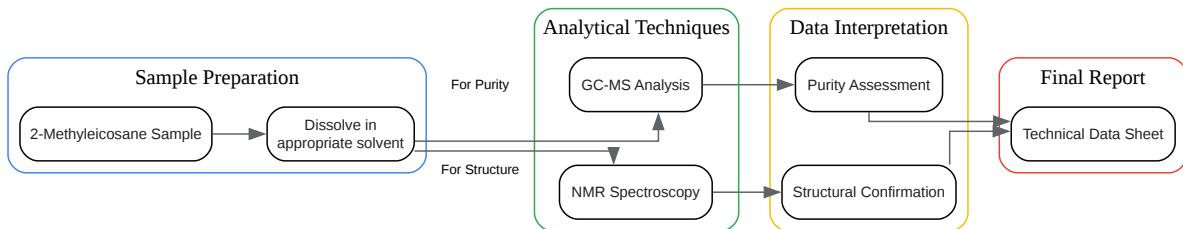
NMR spectroscopy is a powerful tool for confirming the chemical structure of organic molecules.[\[8\]](#)[\[9\]](#)

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Methyleicosane** in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Spectroscopy:
 - Acquire a proton NMR spectrum.
 - Expected Signals: The spectrum will show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups. The protons of the methyl group at the 2-position will appear as a doublet, while the methine (CH) proton at the 2-position will be a multiplet. The terminal methyl group of the long chain will be a triplet. The numerous methylene groups along the chain will create a complex multiplet in the upfield region of the spectrum.
- ¹³C NMR Spectroscopy:
 - Acquire a carbon-13 NMR spectrum.
 - Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group at the 2-position and the terminal methyl group will appear at high field. The methine carbon at the 2-position will be downfield relative to the methylene carbons. The methylene carbons will have characteristic chemical shifts depending on their position in the chain.
- Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the chemical shifts and splitting patterns to confirm the structure of **2-Methyleicosane**.

Signaling Pathways and Drug Development Applications


Currently, there is a lack of specific published research detailing the direct involvement of **2-Methyleicosane** in any biological signaling pathways. Alkanes are generally considered to be biologically inert, though some long-chain hydrocarbons can have roles as pheromones in insects or as components of protective waxes in plants.

In the context of drug development, the primary potential application for a highly lipophilic and chemically stable compound like **2-Methyleicosane** would be in pharmaceutical formulations.

- **Excipient:** Due to its non-polar nature, it could potentially be used as an oily vehicle or a component of a non-aqueous formulation for poorly water-soluble drugs.
- **Drug Delivery Systems:** Long-chain hydrocarbons can be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of hydrophobic drugs and provide controlled release. The high LogP of **2-Methyleicosane** suggests it would readily partition into the lipid phase of such delivery systems.

Visualizations

Experimental Workflow for 2-Methyleicosane Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of a **2-Methyleicosane** sample.

Conceptual Role in a Lipid-Based Drug Delivery System

[Click to download full resolution via product page](#)

Caption: Conceptual role of **2-Methyleicosane** in drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyleicosane | C₂₁H₄₄ | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eicosane, 2-methyl- [webbook.nist.gov]

- 3. 2-Methylicosane | CAS#:1560-84-5 | Chemsr [chemsrc.com]
- 4. Eicosane, 2-methyl- (CAS 1560-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-METHYLEICOSANE | 1560-84-5 [chemicalbook.com]
- 6. Eicosane, 2-methyl- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyleicosane (C₂₁H₄₄)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074224#2-methyleicosane-molecular-weight-and-formula-c21h44>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com